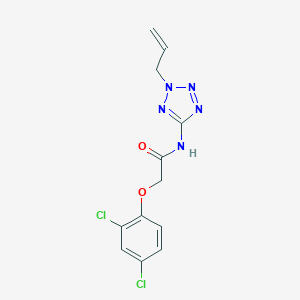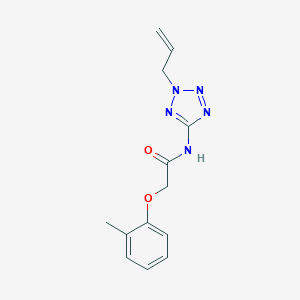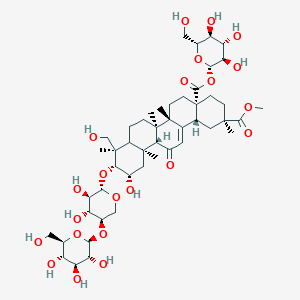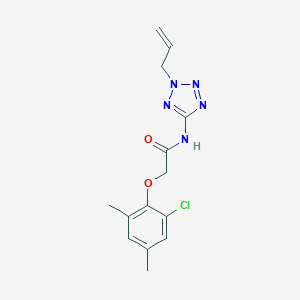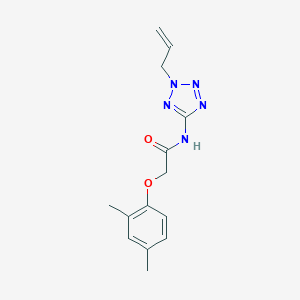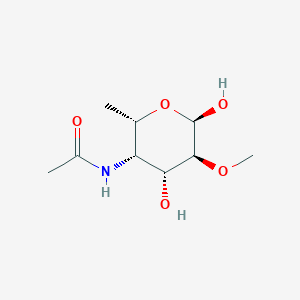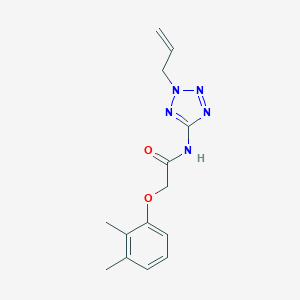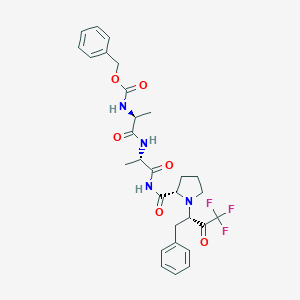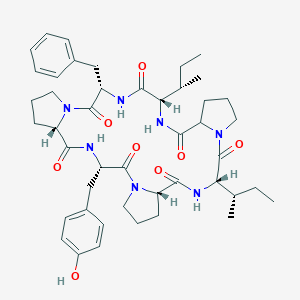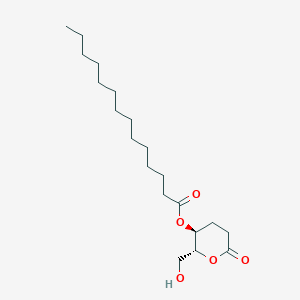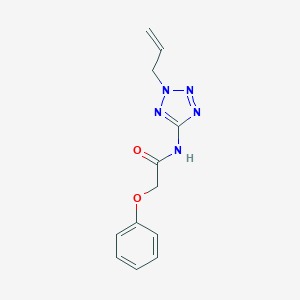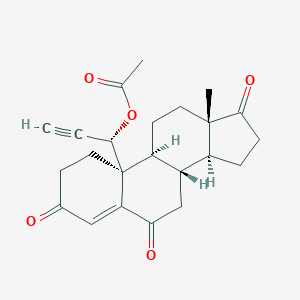
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, also known as Trenbolone acetate, is a synthetic androgenic-anabolic steroid that is commonly used in the field of research. It was first synthesized in the late 1960s and has since been used extensively in scientific research due to its potent androgenic and anabolic properties.
Wirkmechanismus
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate works by binding to androgen receptors in the body. This leads to an increase in protein synthesis and an increase in nitrogen retention, which results in increased muscle mass and strength. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate also increases the production of red blood cells, which improves oxygen delivery to the muscles.
Biochemische Und Physiologische Effekte
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has a number of biochemical and physiological effects on the body. It increases protein synthesis, which leads to an increase in muscle mass and strength. It also increases the production of red blood cells, which improves oxygen delivery to the muscles. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate can also increase bone density and improve bone health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potent androgenic and anabolic properties, which make it an effective tool for studying the effects of androgens on muscle growth, bone density, and other physiological processes. However, the limitations of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potential for toxicity and its potential for misuse.
Zukünftige Richtungen
There are a number of future directions for research involving 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate. One area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of muscle fibers. Another area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of bone cells. Additionally, research could be conducted to determine the optimal dosage and administration of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate for different experimental conditions.
Synthesemethoden
The synthesis of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate involves the esterification of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione with acetic acid. The process involves the addition of acetic anhydride to 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, followed by the addition of a catalyst such as sulfuric acid. The resulting product is then purified through a series of chemical reactions and crystallization processes.
Wissenschaftliche Forschungsanwendungen
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has been extensively used in scientific research due to its potent androgenic and anabolic properties. It has been used to study the effects of androgens on muscle growth, bone density, and other physiological processes. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has also been used to study the effects of androgens on the brain and behavior.
Eigenschaften
CAS-Nummer |
147900-22-9 |
|---|---|
Produktname |
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione |
Molekularformel |
C23H26O5 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[(1S)-1-[(8R,9S,10S,13S,14S)-13-methyl-3,6,17-trioxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-10-yl]prop-2-ynyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-4-21(28-13(2)24)23-10-7-14(25)11-18(23)19(26)12-15-16-5-6-20(27)22(16,3)9-8-17(15)23/h1,11,15-17,21H,5-10,12H2,2-3H3/t15-,16-,17-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
OTBPDDRBTVTJBK-BGHDJBMGSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](C#C)[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
Kanonische SMILES |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
Synonyme |
19-ethynyl-19-acetoxy-AT 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, (19R)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
